molecular formula C13H9NO4 B8196733 2-(Pyridin-3-yl)terephthalic acid

2-(Pyridin-3-yl)terephthalic acid

Cat. No.: B8196733
M. Wt: 243.21 g/mol
InChI Key: KDMFSJJKJPNLJL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)terephthalic acid (C₁₃H₉NO₄; molecular weight: 251.22 g/mol) is a dicarboxylic acid derivative with a pyridinyl substituent at the 2-position of the terephthalic acid backbone. This structural hybrid combines the rigid aromatic framework of terephthalic acid with the electron-rich pyridine moiety, enabling unique coordination and hydrogen-bonding capabilities. The compound’s dual functional groups (carboxylic acids and pyridine) make it a promising candidate for metal-organic frameworks (MOFs), catalysis, and supramolecular chemistry .

Properties

IUPAC Name

2-pyridin-3-ylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)8-3-4-10(13(17)18)11(6-8)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMFSJJKJPNLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)terephthalic acid typically involves the reaction of terephthalic acid with a pyridine derivative. One common method is the Suzuki coupling reaction, where terephthalic acid is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(Pyridin-3-yl)terephthalic acid has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Medicinal Chemistry: The compound’s structure allows it to be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a ligand in the study of protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)terephthalic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional properties of 2-(Pyridin-3-yl)terephthalic acid with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₃H₉NO₄ 251.22 Two -COOH, one pyridine Rigid aromatic core with N-donor site
Terephthalic acid (TPA) C₈H₆O₄ 166.13 Two -COOH Linear aromatic dicarboxylic acid
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 One -COOH, one pyridine Flexible acetic acid backbone
Phthalic acid C₈H₆O₄ 166.13 Two -COOH Ortho-substituted aromatic acid

Key Observations :

  • Solubility : Terephthalic acid exhibits low water solubility (~0.0015 g/100 mL) due to strong intermolecular hydrogen bonding, whereas 2-(Pyridin-3-yl)acetic acid is more soluble in polar solvents owing to its smaller size and single carboxylic group . The pyridine group in this compound may enhance solubility in organic solvents but is unlikely to significantly increase aqueous solubility compared to TPA .
  • Coordination Chemistry : Unlike TPA, this compound can act as a polydentate ligand, forming MOFs or coordination polymers via pyridine N-atom and carboxylic O-atoms. For example, analogous compounds like 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid co-crystals demonstrate hydrogen-bonded networks suitable for material design .
Research Findings
  • Crystal Engineering : Co-crystals of pyridine-terephthalic acid derivatives (e.g., N,N'-Bis(pyridin-3-yl)terephthalamide–terephthalic acid) exhibit layered structures stabilized by hydrogen bonds and π-π interactions, enabling tailored porosity in MOFs .
  • Thermal Stability : Pyridine-carboxylic acid hybrids generally show higher thermal stability than pure carboxylic acids, as seen in 2-(Pyridin-3-yl)acetic acid hydrochloride (decomposition >200°C) . This property is critical for high-temperature applications like catalytic processes.

Biological Activity

2-(Pyridin-3-yl)terephthalic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring attached to a terephthalic acid moiety. Its chemical structure can be represented as follows:

C12H9NO4\text{C}_{12}\text{H}_{9}\text{N}\text{O}_4

This compound has shown potential in various biological assays, indicating its utility in drug discovery and development.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The results showed that treatment with the compound led to a decrease in cell viability by 50% at a concentration of 20 µM after 48 hours. The study concluded that the compound could serve as a lead for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, derivatives with varying substituents on the pyridine ring have shown improved potency against certain cancer cell lines.

Table 2: Structure-Activity Relationship (SAR) Studies

Derivative StructureIC50 (µM)Activity Type
2-(Pyridin-3-yl)-4-methylterephthalic acid15Anticancer
2-(Pyridin-3-yl)-4-chloroterephthalic acid25Antimicrobial
2-(Pyridin-3-yl)-4-fluoroterephthalic acid10Anticancer

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